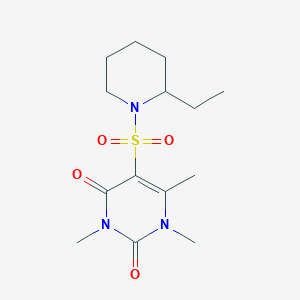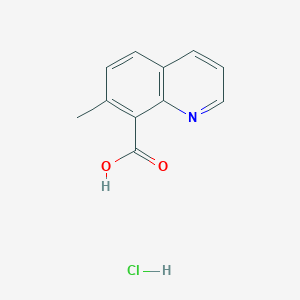
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a complex organic compound that features a methoxyphenyl group, a pyridinylmethylthio group, and a pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with pyridine-3-thiol in the presence of a base to form the intermediate 3-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
- 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
Uniqueness
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pyridinylmethylthio group can confer distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-6-2-5-14(10-15)16-7-8-17(20-19-16)22-12-13-4-3-9-18-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRFGDAIIYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2925376.png)
![N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide](/img/structure/B2925377.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)
![5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2925382.png)


![3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B2925386.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2925388.png)
![Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)


